D-2-Aminobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

D-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid characterized by the molecular formula and a molecular weight of 103.12 g/mol. This compound is classified as an alpha-amino acid, where the amino group is attached to the second carbon of the butyric acid chain. Its structure includes a chiral center, making it significant in various biochemical contexts due to its stereochemistry. D-2-Aminobutyric acid is known for its role in metabolic pathways and has potential applications in pharmaceuticals and biochemistry .

Synthesis of Pharmaceutical Compounds

D-2-ABA serves as an important intermediate in the synthesis of various pharmaceutical drugs, including:

- Antibiotics: D-2-ABA acts as a building block for certain antibiotics, such as avilamycin .

- Angiotensin-converting enzyme 2 (ACE2) inhibitors: These drugs help regulate blood pressure and are being investigated for their potential in treating heart disease and other cardiovascular conditions .

- Brain-permeable Polo-like kinase 2 (Plk-2) inhibitors: These are potential cancer therapeutics that target specific cellular processes essential for tumor growth .

- Matrix metalloproteinase (MMP) inhibitors: D-2-ABA can be incorporated into the structure of MMP inhibitors, which are enzymes involved in tissue breakdown and are implicated in various diseases like arthritis .

- Antiproliferative agents: D-2-ABA has shown potential in the development of drugs that inhibit cell proliferation, which may be beneficial for treating cancers and other diseases characterized by uncontrolled cell growth .

The unnatural configuration of D-2-ABA allows it to integrate into these pharmaceuticals with unique properties, potentially leading to improved drug efficacy or overcoming limitations associated with naturally occurring L-amino acids.

Development of Novel Materials

D-2-ABA holds promise in the field of material science:

- Transamination: It can undergo transamination reactions, where it exchanges its amino group with alpha-keto acids to form new amino acids.

- Decarboxylation: Under certain conditions, D-2-Aminobutyric acid may lose its carboxyl group, resulting in the formation of butyric acid.

- Formation of Peptides: It can react with other amino acids to form peptides through peptide bond formation, which is crucial in protein synthesis.

These reactions highlight its versatility as a building block in biochemical processes.

D-2-Aminobutyric acid exhibits several biological activities:

- Neurotransmitter Role: It has been studied for its potential role as a neurotransmitter or neuromodulator, influencing synaptic transmission.

- Metabolic Pathways: It participates in metabolic pathways involving nitrogen metabolism and may affect energy production and amino acid synthesis.

- Potential Therapeutic Effects: Preliminary studies suggest that D-2-Aminobutyric acid may have neuroprotective effects and could be beneficial in treating neurological disorders .

Several methods exist for synthesizing D-2-Aminobutyric acid:

- Chemical Resolution Method: This method involves the resolution of racemic mixtures of 2-aminobutyric acid using chiral agents to isolate the D-form .

- Biocatalytic Synthesis: Recent advancements have introduced biocatalytic methods that utilize enzymes to achieve high yields with enantioselectivity, often without the need for external ammonia .

- Conventional Organic Synthesis: D-2-Aminobutyric acid can also be synthesized through conventional organic reactions involving starting materials like butyric anhydride and ammonia.

These methods provide diverse approaches for obtaining this compound depending on desired purity and yield.

D-2-Aminobutyric acid has various applications across different fields:

- Pharmaceuticals: It is explored for use in drug formulations due to its biological activity.

- Nutritional Supplements: Its potential benefits in enhancing cognitive functions make it a candidate for dietary supplements.

- Research: It serves as a reagent in biochemical research and studies related to amino acids and proteins.

Interaction studies on D-2-Aminobutyric acid focus on its effects on various biological systems:

- Receptor Binding Studies: Research indicates that it may interact with specific receptors in the brain, influencing neurotransmission.

- Metabolic Interactions: Investigations into how it affects metabolic pathways reveal insights into its role as a substrate or product in enzymatic reactions.

These studies are crucial for understanding the compound's potential therapeutic uses and mechanisms of action.

D-2-Aminobutyric acid shares similarities with other amino acids but possesses unique characteristics. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-2-Aminobutyric Acid | C4H9NO2 | Enantiomer of D-2-Aminobutyric acid; often more stable |

| 3-Aminobutyric Acid | C4H9NO2 | Amino group at the third carbon; different biological activities |

| Gamma-Aminobutyric Acid | C4H9NO2 | Known as GABA; major inhibitory neurotransmitter |

D-2-Aminobutyric acid's unique stereochemistry allows it to interact differently within biological systems compared to these similar compounds, making it a subject of interest for specific therapeutic applications.

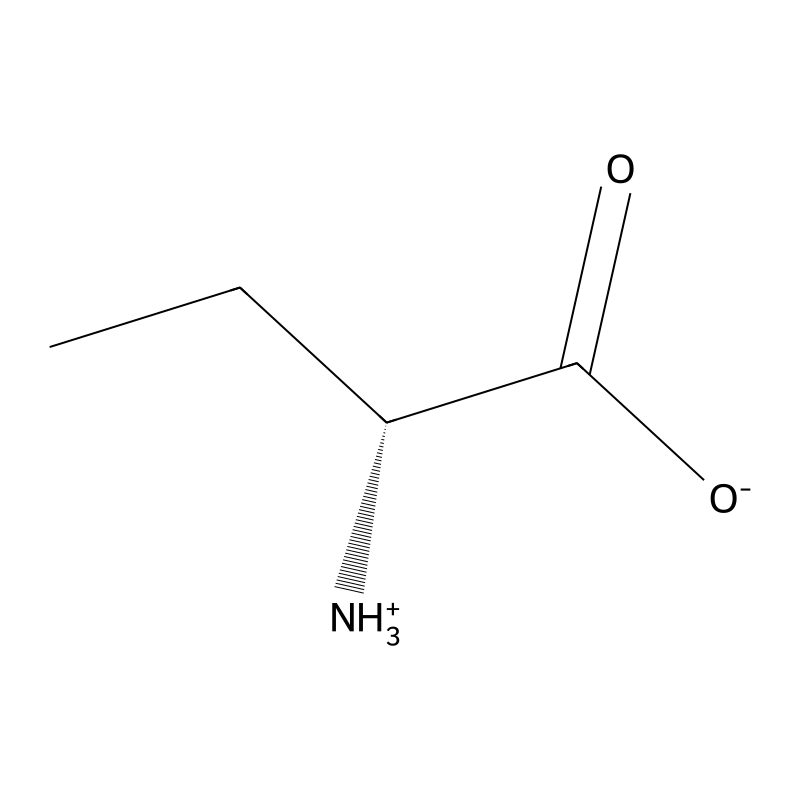

D-2-Aminobutyric acid, systematically named (2R)-2-aminobutanoic acid, belongs to the class of D-alpha-amino acids and represents one of three structural isomers of aminobutyric acid. The compound exhibits the characteristic D-configuration at the alpha-carbon atom, distinguishing it from the more common L-enantiomer found in biological systems. This stereochemical arrangement places D-2-aminobutyric acid among the non-proteinogenic amino acids that are not incorporated into proteins through ribosomal translation.

The molecular structure features a four-carbon backbone with an amino group positioned at the second carbon atom, creating the alpha-amino acid configuration. The D-stereochemistry results in specific optical properties, including a negative optical rotation of -21.0 ± 1.0° when measured in 6N HCl solution. This optical activity serves as a critical identifier for the compound's stereochemical purity and is essential for pharmaceutical applications requiring specific enantiomeric forms.

The compound's chemical identity is further characterized by multiple synonyms including R-aminobutyric acid, H-D-Abu-OH, and D-butyrine, reflecting its various nomenclature systems used across different research and industrial contexts. The systematic classification places it within the broader category of alpha-aminobutyric acids, which includes the neurotransmitter gamma-aminobutyric acid (GABA) and beta-aminobutyric acid (BABA), each differing in the position of the amino group attachment.

Table 1: Fundamental Properties of D-2-Aminobutyric Acid

Historical Context in Amino Acid Research

The discovery and characterization of D-2-aminobutyric acid emerged within the broader historical context of amino acid research that began in the late 19th and early 20th centuries. While the compound itself was identified later than many proteinogenic amino acids, its significance became apparent as researchers recognized the importance of non-natural amino acids in pharmaceutical development and biochemical processes.

The historical development of aminobutyric acid research gained momentum following the groundbreaking discovery of gamma-aminobutyric acid (GABA) in mammalian brain tissue by Eugene Roberts and Sam Frankel in 1950. This discovery, published in the Journal of Biological Chemistry, marked a pivotal moment in understanding the role of aminobutyric acid derivatives in biological systems. Although initial response to GABA's discovery was relatively muted, with only four additional studies published in the following five years, it eventually revolutionized neuroscience research.

The recognition of D-amino acids as important biological molecules represented a paradigm shift from earlier assumptions that only L-amino acids possessed biological significance. Research revealed that D-enantiomers of non-proteinogenic amino acids demonstrate unique properties, including the ability to inhibit aerobic microorganisms and serve as substrates for specific enzymes such as D-amino acid oxidase. This understanding opened new avenues for pharmaceutical research and drug development.

The development of sophisticated analytical techniques, particularly paper chromatography in the 1950s and later high-performance liquid chromatography, enabled researchers to identify and characterize individual amino acid enantiomers with unprecedented precision. These technological advances facilitated the systematic study of D-2-aminobutyric acid and its potential applications in various fields.

Biological Relevance and Non-Proteinogenic Status

D-2-Aminobutyric acid occupies a unique position in biochemistry due to its non-proteinogenic nature and specific biological activities. Unlike the standard twenty amino acids incorporated into proteins through ribosomal synthesis, D-2-aminobutyric acid represents an unnatural amino acid that serves specialized functions in biological systems and pharmaceutical applications.

The compound's biological relevance extends beyond its pharmaceutical applications to include its role as a substrate for specific enzymes and its effects on microbial systems. Research has demonstrated that D-2-aminobutyric acid functions as a known substrate of D-amino acid oxidase, an enzyme that specifically catalyzes the oxidative deamination of D-amino acids. This enzymatic relationship highlights the compound's integration into specific metabolic pathways distinct from those involving L-amino acids.

Environmental studies have revealed fascinating aspects of D-2-aminobutyric acid's biological activity, particularly its ability to inhibit microbial iron reduction by various Geobacter strains, including Geobacter bemidjiensis, Geobacter metallireducens, and Geopsychrobacter electrodiphilus. This inhibitory activity suggests potential applications in environmental biotechnology and microbial ecology research.

The compound's significance in pharmaceutical development stems from its role as an important intermediate in synthesizing various therapeutic agents. Research has identified D-2-aminobutyric acid as a crucial building block for antibiotics, angiotensin-converting enzyme 2 inhibitors, brain-permeable polo-like kinase-2 inhibitors, matrix metalloproteinase inhibitors, and antiproliferative agents. This diverse range of applications underscores the compound's versatility and importance in medicinal chemistry.

Table 2: Biological Activities and Applications of D-2-Aminobutyric Acid

Enzymatic Synthesis Strategies

Tri-Enzymatic Cascade Systems

Tri-enzymatic cascade systems represent a highly sophisticated approach for the production of D-2-aminobutyric acid, utilizing three distinct enzymes working in sequence to achieve high yields and exceptional stereoselectivity [4]. The most extensively studied tri-enzymatic system employs L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase to convert readily available L-threonine into D-2-aminobutyric acid [20].

The cascade reaction mechanism begins with L-threonine ammonia lyase catalyzing the deamination of L-threonine to produce 2-oxobutyric acid and ammonia [4]. This initial step generates the alpha-keto acid intermediate essential for subsequent reductive amination. The second enzyme, D-amino acid dehydrogenase, performs reductive amination of 2-oxobutyric acid using the ammonia produced in the first reaction, eliminating the need for external ammonia addition [20]. Formate dehydrogenase serves as the cofactor regeneration system, oxidizing formate to carbon dioxide while reducing nicotinamide adenine dinucleotide phosphate for the reductive amination step [4].

Performance characteristics of tri-enzymatic cascade systems demonstrate remarkable efficiency and selectivity. Research has shown that D-2-aminobutyric acid can be obtained with yields exceeding 90% and enantiomeric excess values greater than 99% [4] [20]. The reaction proceeds smoothly at L-threonine concentrations of 200 millimolar without external ammonia supplementation, rendering the process highly atom-efficient [20]. Reaction completion typically occurs within 20 hours, with the deamination step finishing within 4 hours [20].

| Enzyme System | Starting Material | Product Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Substrate Concentration (mM) |

|---|---|---|---|---|---|

| L-TAL + D-AADH + FDH | L-Threonine | >90 | >99 | 20 | 200 |

| LeuDH + TAL + FDH (Engineered) | L-Threonine | 95 | 99 | 12 | 200 |

| TAL + LeuDH + FDH (Whole Cell) | L-Threonine | 89 | 98.6 | 48 | Not specified |

Enhanced tri-enzymatic systems have been developed through protein engineering approaches, achieving even higher performance metrics. Engineered leucine dehydrogenase variants coupled with threonine ammonia lyase and formate dehydrogenase have demonstrated 95% conversion rates with 99% enantiomeric excess in just 12 hours [6]. The optimal triple mutant leucine dehydrogenase variant showed 20.7-fold increased specific activity compared to the wild-type enzyme, with 9.6-fold increased catalytic efficiency [6].

Whole-cell biocatalyst systems utilizing tri-enzymatic cascades have achieved industrial-scale production capabilities. One-pot conversion of L-threonine to 130.2 grams per liter of L-2-aminobutyric acid has been accomplished with 95% conversion, 99% enantiomeric excess, and productivity of 10.9 grams per liter per hour on a 500 milliliter scale [6]. These results demonstrate the scalability and commercial viability of tri-enzymatic cascade systems for D-2-aminobutyric acid production.

Substrate-Specific Dehydrogenases

Substrate-specific dehydrogenases constitute the cornerstone enzymes in D-2-aminobutyric acid synthesis, with D-amino acid dehydrogenases and leucine dehydrogenases representing the most extensively studied and applied biocatalysts [25] [29]. These enzymes exhibit remarkable stereoselectivity and can be engineered to enhance their catalytic properties for specific substrate transformations.

D-amino acid dehydrogenases demonstrate broad substrate specificity for D-amino acids and their corresponding alpha-keto acid precursors [25]. The thermostable D-amino acid dehydrogenase created through mutagenesis of Ureibacillus thermosphaericus meso-diaminopimelate dehydrogenase exhibits activity toward 2-oxobutanoate with specific activities of 2.47 micromoles per minute per milligram for the wild-type enzyme [25]. The enzyme maintains stability at temperatures up to 65 degrees Celsius and operates optimally at pH 7.2 [25].

Engineering efforts have focused on modifying substrate-binding pocket residues to alter substrate specificity and enhance catalytic activity. The Asp94Ala mutation in D-amino acid dehydrogenase dramatically altered substrate specificity, though it reduced activity toward 2-oxobutanoate to 0.859 micromoles per minute per milligram [25] [26]. This mutation demonstrated the critical role of specific amino acid residues in determining substrate binding and catalytic efficiency.

| Enzyme | Substrate | Specific Activity (μmol/min/mg) | Temperature Optimum (°C) | pH Optimum |

|---|---|---|---|---|

| D-AADH (Wild-type) | 2-Oxobutanoate | 2.47 | 65 | 7.2 |

| D-AADH (Asp94Ala) | 2-Oxobutanoate | 0.859 | 65 | 7.2 |

| BtLeuDH M3 (A262S/V296C/P150M) | 2-Oxobutanoate | 20.7-fold increase | Not specified | Not specified |

| FDH (C23S/D195Q/Y196R/Q197N) | Formamide | 4.9 | Not specified | Not specified |

Leucine dehydrogenase engineering has yielded remarkable improvements in catalytic efficiency for D-2-aminobutyric acid synthesis. The engineered leucine dehydrogenase variant from Bacillus thuringiensis, designated BtLeuDH M3 with mutations A262S/V296C/P150M, exhibited 20.7-fold increased specific activity and 9.6-fold increased catalytic efficiency compared to the wild-type enzyme [6] [29]. Semi-rational engineering approaches identified the Q358N mutation as particularly beneficial, with the resulting variant showing 44.5-fold higher catalytic efficiency than the wild-type leucine dehydrogenase [29].

Formate dehydrogenase variants with altered cofactor specificity have been developed to support nicotinamide adenine dinucleotide phosphate-dependent reactions. The engineered formate dehydrogenase variant FDH C23S/D195Q/Y196R/Q197N demonstrated activity with formamide as an alternative substrate, achieving specific activities of 4.9 milliunits per milligram [30]. This variant enables both cofactor regeneration and amine supply for reductive amination reactions, enhancing the overall efficiency of multi-enzymatic cascades [30].

Substrate-specific evolution strategies have been employed to expand the substrate scope of amino acid dehydrogenases. Phylogeny-guided double-code saturation mutagenesis targeting residues in the substrate-binding pocket has proven effective for reconfiguring enzyme specificity [7]. These approaches involve systematic modification of residues 113, 114, 146, 291, and 294 in the active site, introducing smaller amino acids to accommodate different alkyl substituents [7].

Chemical Resolution Techniques

Racemic N-Protected Precursor Hydrolysis

Racemic N-protected precursor hydrolysis represents a classical approach for obtaining enantiomerically pure D-2-aminobutyric acid through selective enzymatic cleavage of N-acyl derivatives [16]. This methodology relies on the differential hydrolysis rates of N-acyl amino acid enantiomers when exposed to stereoselective enzymes, particularly aminoacylases and related hydrolases.

The chemical resolution process utilizing tartaric acid has been documented as an effective method for separating D-2-aminobutyric acid from racemic mixtures [1]. The method involves reacting racemic 2-aminobutyric acid with L-tartaric acid or D-tartaric acid in the presence of inorganic acids, followed by cooling to precipitate solid intermediate compounds [1]. These intermediate compounds can be recrystallized from water to achieve separation of the enantiomers [1].

Enzymatic resolution systems utilizing aminoacylases have demonstrated high efficiency in resolving N-acyl amino acid mixtures [16]. The process involves treating racemic N-acyl-2-aminobutyric acid with aminoacylase enzyme, which selectively hydrolyzes the L-enantiomer while leaving the D-enantiomer unchanged [33]. Industrial applications of immobilized aminoacylase columns have been successfully implemented for continuous optical resolution processes [33].

Protease-catalyzed resolution methods offer alternative approaches for N-protected precursor hydrolysis. Alpha-chymotrypsin has been employed for selective cyclization of 3-aryl-4-aminobutyric acid esters, achieving selective conversion of the S-enantiomer into pyrrolidinone derivatives while leaving the R-enantiomer unchanged [12]. This process enables separation through conventional extraction techniques followed by acidic hydrolysis to recover the target enantiomers [12].

The efficiency of racemic resolution depends critically on the choice of resolving agent and reaction conditions. Studies have demonstrated that resolving agents with high eutectic compositions consistently yield high enantiomeric excess values [50]. The selection of appropriate resolving agents based on their eutectic properties represents a crucial factor in developing efficient resolution procedures [50].

| Resolution Method | Starting Material | Optical Purity First Cycle (% ee) | Yield First Cycle (%) | Optical Purity After Additional Cycle (% ee) | Recovery Efficiency |

|---|---|---|---|---|---|

| Tartaric Acid Resolution | DL-2-Aminobutyric acid | Not specified | Not specified | Not specified | Not specified |

| PEGylated Resolving Agents | Racemic Amines | 72-85 | 78-90 | 87-95 | Without loss |

| Enzymatic Resolution (α-chymotrypsin) | 3-Aryl-4-aminobutyric acid ester | Not specified | >90 | >98 | High |

| Chemical Resolution (Classical) | Racemic N-Protected Precursors | Variable | Variable | Variable | Variable |

Chiral Auxiliary-Based Asymmetric Synthesis

Chiral auxiliary-based asymmetric synthesis provides a powerful strategy for controlling the stereochemical outcome in D-2-aminobutyric acid formation through temporary incorporation of stereogenic units into reaction substrates [44] [45]. This methodology enables the conversion of prochiral starting materials into enantiomerically enriched products through diastereomeric transition state differentiation.

The fundamental principle underlying chiral auxiliary approaches involves the temporary attachment of an enantiomerically pure chiral unit to an achiral substrate [45]. The chiral auxiliary physically blocks one of two possible reaction trajectories, leaving only the desired pathway accessible for bond formation [49]. Since the chiral auxiliary introduces temporary stereogenic centers, the two possible reaction pathways become diastereomeric rather than enantiomeric, resulting in differential activation energies and selective product formation [49].

Oxazolidinone-based chiral auxiliaries, developed by Evans, have found extensive application in asymmetric amino acid synthesis [44]. These auxiliaries provide excellent levels of asymmetric induction through steric bias and conformational control during enolate alkylation reactions [49]. The oxazolidinone auxiliary can be readily incorporated onto carboxylic acid substrates and removed under mild conditions while maintaining stereochemical integrity [44].

Chiral auxiliary methodologies require careful optimization of reaction conditions to achieve high diastereoselectivity. The auxiliary must provide good levels of asymmetric induction leading to high enantiomeric excess values, typically through steric differentiation of diastereomeric transition states [49]. Successful auxiliary systems demonstrate selectivities exceeding 90% enantiomeric excess in well-optimized reactions [44].

The practical implementation of chiral auxiliary strategies involves three distinct steps: auxiliary attachment, diastereoselective transformation, and auxiliary removal [45]. The auxiliary must be readily incorporated onto the substrate through reliable coupling chemistry, undergo highly selective transformation, and be cleanly removed under conditions that do not cause racemization [45]. Additionally, the auxiliary should be recoverable and reusable to maintain economic viability [49].

Advanced chiral auxiliary designs have incorporated relay mechanisms to enhance selectivity through remote stereochemical control. The chiral relay auxiliary N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione employs non-stereogenic N-benzyl protecting groups to amplify diastereoselectivity during enolate alkylation [13]. This approach demonstrates how auxiliary design can be optimized to maximize stereochemical communication between the chiral center and the reaction site [13].

Biocatalytic Production Optimization

Immobilized Enzyme Systems

Immobilized enzyme systems represent a critical technology for industrial-scale biocatalytic production of D-2-aminobutyric acid, offering enhanced enzyme stability, recyclability, and process economics compared to free enzyme systems [31] [36]. Multiple immobilization strategies have been developed and optimized for amino acid dehydrogenases and related enzymes used in D-2-aminobutyric acid synthesis.

Polyvinyl alcohol-alginate immobilization matrices have demonstrated exceptional performance for enzyme stabilization and reuse [34]. The combination of polyvinyl alcohol with sodium alginate creates macro-porous structures that provide optimal mass transfer while maintaining enzyme activity [34]. Optimal immobilization conditions involve 10% weight per volume polyvinyl alcohol and 2% weight per volume sodium alginate in 4% weight per volume boric acid solution [34]. The resulting immobilized enzymes retain 50.37% of initial activity after eight reaction cycles and maintain 78.58% activity after six weeks of storage at 4 degrees Celsius [34].

Cross-linked enzyme aggregates represent an innovative immobilization approach that combines enzyme purification and immobilization in a single step [35]. The methodology involves precipitation of enzymes from aqueous buffer followed by cross-linking of the resulting physical aggregates [35]. This technique has proven applicable to a wide variety of enzymes including hydrolases, lyases, and oxidoreductases [35]. Cross-linked enzyme aggregates exhibit high catalyst productivities and can be prepared from crude enzyme preparations without requiring high purity starting materials [35].

| Immobilization Method | Enzyme Type | Activity Retention (%) | Storage Stability | pH Optimum | Temperature Optimum (°C) |

|---|---|---|---|---|---|

| PVA-Alginate Beads | Phospholipase A1 | 50.37 (8th cycle) | 78.58% after 6 weeks at 4°C | 5.6 | 58 |

| Cross-Linked Enzyme Aggregates (CLEAs) | Various Enzymes | High productivity | Stable and recyclable | Variable | Variable |

| Entrapment in PVA-SA Capsules | Glutamate Decarboxylase | >90.6 (8 cycles) | 100% after 120 h | Not specified | Not specified |

| Industrial Aminoacylase Column | Aminoacylase | Continuous operation | Long-term stable | 7.0 | 37 |

Entrapment in polyvinyl alcohol-sodium alginate capsules has shown remarkable performance for amino acid-related enzyme immobilization [24]. Glutamate decarboxylase immobilized using this method retained greater than 90.6% activity after eight reaction cycles and maintained near 100% enzyme activity retention after 120 hours of continuous fixed-bed column operation [24]. The immobilized enzyme demonstrated enhanced substrate affinity with a Michaelis constant of 13.3 millimolar compared to 30.9 millimolar for the free enzyme [24].

Industrial aminoacylase immobilization systems have demonstrated successful long-term operation for amino acid production [33]. Immobilized aminoacylase columns enable continuous optical resolution of acyl-amino acids with sustained activity over extended periods [33]. The system operates optimally at pH 7.0 and 37 degrees Celsius, conditions that are compatible with large-scale manufacturing requirements [33].

Co-immobilization strategies for multi-enzyme systems offer significant advantages for cascade reactions involved in D-2-aminobutyric acid synthesis. The co-immobilization of complementary enzymes increases the economic advantage of tri-enzymatic catalytic systems by enabling enzyme recovery and reuse while maintaining high conversion efficiency [20]. These systems are particularly valuable for reactions requiring cofactor regeneration and multiple enzymatic transformations [20].

Atom-Economical Reaction Design

Atom-economical reaction design represents a fundamental principle of green chemistry that maximizes the incorporation of reactant atoms into the desired product while minimizing waste generation [38] [39]. In D-2-aminobutyric acid synthesis, atom economy serves as a critical metric for evaluating and optimizing synthetic routes to achieve environmentally sustainable production processes.

The tri-enzymatic cascade system for D-2-aminobutyric acid synthesis exemplifies exceptional atom economy, with theoretical values exceeding 95% [4] [20]. This system converts L-threonine to D-2-aminobutyric acid with carbon dioxide and water as the only by-products [20]. The carbon dioxide readily separates from the reaction mixture as a gaseous product, while water represents a benign waste product [20]. The absence of organic by-products and the utilization of renewable L-threonine as starting material contribute to the outstanding environmental profile of this synthetic route [4].

Atom economy calculations for various synthetic approaches reveal significant differences in resource utilization efficiency. Traditional multi-step chemical synthesis routes typically achieve atom economies of 30-50% due to the generation of multiple organic by-products and the use of stoichiometric reagents [39]. In contrast, enzymatic approaches consistently demonstrate atom economies exceeding 90% through selective transformations and minimal by-product formation [4] [20].

| Synthetic Route | Major Products | By-products | Theoretical Atom Economy (%) | Environmental Impact |

|---|---|---|---|---|

| Tri-Enzymatic Cascade (L-TAL/D-AADH/FDH) | D-2-Aminobutyric acid, CO₂, H₂O | CO₂ (volatile), H₂O | >95 | Minimal |

| Chemical Synthesis (Multi-step) | D-2-Aminobutyric acid + multiple by-products | Multiple organic waste products | 30-50 | High |

| Enzymatic Dynamic Kinetic Resolution | Single enantiomer amine | Minimal | >90 | Low |

| Classical Chemical Resolution | Both enantiomers separate | Salt waste, solvent waste | 50 | Moderate |

The implementation of atom-economical principles in biocatalytic process design requires careful consideration of cofactor regeneration systems and substrate utilization [41]. Formate dehydrogenase-based cofactor regeneration systems exemplify atom-economical design by producing only carbon dioxide as a by-product while regenerating the essential nicotinamide cofactors [27]. The carbon dioxide readily escapes from the reaction medium, eliminating the need for downstream separation and purification steps [27].

Dynamic kinetic resolution systems represent another approach to achieving high atom economy in chiral amine synthesis [48]. These systems couple selective enzymatic transformations with racemization catalysts to achieve theoretical yields exceeding 50% while maintaining high enantiomeric purity [5]. The integration of multiple enzymatic activities in single reaction vessels eliminates intermediate isolation steps and reduces overall waste generation [48].

Optimization strategies for atom-economical reactions focus on maximizing substrate conversion while minimizing side reactions and by-product formation [41]. Multi-enzyme cascade reactions enable complex transformations while maintaining high atom utilization through sequential bond-forming reactions [41]. The careful balance of enzyme activities and substrate concentrations ensures efficient flux through the desired pathway while preventing accumulation of unwanted intermediates [41].

Polymorphic Forms and Phase Transitions

D-2-Aminobutyric acid exhibits remarkable structural diversity through its ability to form multiple crystalline polymorphs and quasiracemate systems. The most extensively characterized system involves the quasiracemate complex of D-2-aminobutyric acid with L-norvaline, which demonstrates two distinct polymorphic forms connected by a reversible solid-state phase transition [1] [2].

The quasiracemate D-2-aminobutyric acid:L-norvaline crystallizes in two polymorphic forms, both adopting the triclinic space group P1. Form II represents the room temperature stable polymorph, crystallizing with unit cell parameters a = 7.491 Å, b = 9.898 Å, c = 9.921 Å, and β = 87.56° at 150 K [1] [2]. Form I emerges upon cooling below 150 K, exhibiting slightly contracted unit cell dimensions with a = 7.504 Å, b = 9.892 Å, c = 9.919 Å, and β = 87.33° at 100 K [1] [2]. Both polymorphic forms maintain Z' = 1, indicating one formula unit per asymmetric unit [1] [2].

The phase transition between Forms I and II represents a fully reversible single-crystal-to-single-crystal transformation occurring at approximately 150 K [1] [2] [3]. This transition involves a complex rearrangement mechanism characterized by bilayer displacement and conformational changes affecting all molecules within the crystal structure [1] [2]. The room temperature Form II exhibits distinctive disorder in the L-norvaline side chain, displaying two conformations with equal 50/50 occupancy distribution [1] [2] [3]. Upon cooling to Form I, this disorder resolves into an ordered arrangement, representing a classic order-disorder phase transition [1] [2].

Differential scanning calorimetry and thermal polarization microscopy studies have characterized the thermodynamic aspects of this phase transition [1] [2] [3]. The transition exhibits minimal hysteresis, indicating relatively low kinetic barriers and suggesting that the transformation occurs through cooperative molecular motion rather than nucleation-and-growth mechanisms [1] [2] [3] [4].

For the pure enantiomer L-2-aminobutyric acid, two fully ordered polymorphs have been identified, both exhibiting the unusual feature of Z' = 4 [5] [6]. The α-form crystallizes in the monoclinic space group P21 with unit cell parameters a = 10.789 Å, b = 5.012 Å, c = 21.582 Å, and β = 100.25° [5] [6]. The β-form adopts the monoclinic space group I2 with dimensions a = 12.371 Å, b = 5.017 Å, c = 42.241 Å, and β = 90.0° [5] [6]. These complex structures feature four crystallographically independent molecules in the asymmetric unit, creating intricate hydrogen bonding networks that distinguish them from simpler amino acid crystal structures [5] [6].

The racemic DL-2-aminobutyric acid system demonstrates even greater polymorphic complexity, with four known forms designated A, B, C, and D [7]. Forms A, C, and D are monoclinic, while Form B adopts a tetragonal structure [7]. The system exhibits two solid-state phase transitions occurring between 209 and 337 K, specifically the A↔C and A↔D transitions [7]. Remarkably, these transitions involve only partial space group conversions, resulting in the simultaneous presence of two monoclinic phases at both high and low temperatures [7]. This phenomenon represents an unprecedented observation in organic crystallography and highlights the exceptional structural complexity of this amino acid system [7].

Quasiracemate Crystal Engineering

The formation of quasiracemate crystals represents a sophisticated approach to crystal engineering, where structurally similar compounds of opposite chirality co-crystallize in equimolar ratios [1] [2] [8] [9]. The D-2-aminobutyric acid:L-norvaline system exemplifies successful quasiracemate design, achieved through careful selection of components with complementary molecular dimensions and similar packing preferences [1] [2].

Both polymorphic forms of the D-2-aminobutyric acid:L-norvaline quasiracemate feature two-dimensional hydrogen-bonded bilayers with an LD-LD hydrogen bonding pattern [1] [2] [3]. This arrangement maximizes intermolecular hydrogen bonding while accommodating the subtle structural differences between the D-2-aminobutyric acid and L-norvaline components [1] [2]. The bilayer structure consists of alternating layers of hydrophilic and hydrophobic regions, with the amino acid backbones forming extensive hydrogen bond networks in the hydrophilic layers while the aliphatic side chains aggregate in hydrophobic regions [1] [2] [3].

The hydrogen bonding network in these quasiracemate structures exhibits remarkable precision and geometric optimization. In the β-form of L-2-aminobutyric acid, detailed crystallographic analysis reveals N-H···O hydrogen bond distances ranging from 1.87 to 1.98 Å, with N···O separations between 2.756 and 2.824 Å [5]. The hydrogen bond angles span from 154° to 173°, indicating strong, nearly linear hydrogen bonds that contribute significantly to crystal stability [5].

The engineering of quasiracemate crystals offers several advantages over conventional racemate formation. The ability to fine-tune molecular packing through selection of complementary but non-identical components provides enhanced control over crystal properties, including polymorphism, phase transition behavior, and mechanical characteristics [1] [2] [8] [10]. The D-2-aminobutyric acid:L-norvaline system demonstrates how strategic molecular pairing can produce crystals with unique phase transition properties that differ substantially from those of the individual components [1] [2].

Vibrational Spectroscopy

Fourier Transform Infrared Spectral Assignments

Fourier transform infrared spectroscopy provides detailed insight into the molecular vibrations and hydrogen bonding characteristics of D-2-aminobutyric acid in both solution and solid states [11] [12] [13]. The infrared spectrum exhibits several characteristic absorption regions that reflect the functional group composition and intermolecular interactions present in the crystal structure [11] [12].

The high-frequency region between 3400-3000 cm⁻¹ displays broad, intense absorption bands attributable to N-H and O-H stretching vibrations [11] [12] [13]. The broadening and frequency lowering of these bands compared to isolated molecule values indicates extensive hydrogen bonding networks characteristic of amino acid crystal structures [11] [12]. The asymmetric and symmetric N-H stretching modes of the amino group typically appear as overlapping bands in this region, with their exact positions dependent on the hydrogen bonding environment and crystal packing arrangements [11] [12].

The carbonyl stretching region between 1735-1700 cm⁻¹ features a sharp, intense absorption characteristic of the carboxylic acid C=O stretch [11] [12] [13]. In crystalline D-2-aminobutyric acid, this band appears at approximately 1720 cm⁻¹, shifted to lower frequency compared to non-hydrogen-bonded carboxylic acids due to participation in intermolecular O-H···O hydrogen bonds [11] [12]. The precise frequency and bandwidth of this absorption provide information about the strength and geometry of carboxyl group hydrogen bonding [11] [12].

The mid-frequency region between 1600-1400 cm⁻¹ contains multiple overlapping bands arising from C-O stretching vibrations, both symmetric and asymmetric modes of the carboxylate group [11] [12] [13]. These bands are particularly sensitive to the ionization state of the carboxylic acid group and the local electrostatic environment within the crystal structure [11] [12]. In zwitterionic forms of the amino acid, this region exhibits characteristic splitting patterns that distinguish it from neutral molecular forms [11] [12].

The fingerprint region between 1400-900 cm⁻¹ provides detailed information about C-H bending vibrations, N-H deformation modes, and C-C stretching vibrations specific to the ethyl side chain of D-2-aminobutyric acid [11] [12] [13]. The methyl and methylene C-H bending vibrations appear as multiple bands between 1400-1300 cm⁻¹, while the skeletal C-C stretching modes occur in the 900-1100 cm⁻¹ region [11] [12]. These vibrations are particularly useful for distinguishing D-2-aminobutyric acid from other amino acids and for monitoring conformational changes associated with phase transitions [11] [12].

Recent theoretical studies using density functional theory have provided detailed assignments for the complete vibrational spectrum of DL-2-aminobutyric acid [12]. These calculations, performed using the B3LYP method with the 6-311++G(d,p) basis set, demonstrate excellent agreement between experimental and theoretical frequencies when solvent effects are properly accounted for [12]. The theoretical analysis has enabled assignment of previously unidentified bands and provided insight into the coupling between different vibrational modes [12].

Raman Scattering Profiles

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and C-C stretching modes [14] [15] [16]. The Raman spectrum of D-2-aminobutyric acid exhibits strong scattering in several characteristic regions that reflect the molecular structure and crystalline environment [14].

The aliphatic C-H stretching region between 2800-3000 cm⁻¹ shows strong Raman activity, with distinct bands corresponding to the methyl and methylene C-H stretching vibrations of the ethyl side chain [14]. These bands are particularly intense in Raman spectra due to the high polarizability of C-H bonds and provide characteristic fingerprints for identification purposes [14].

The C-C stretching region between 1000-1200 cm⁻¹ exhibits intense Raman scattering characteristic of the aliphatic backbone and side chain skeletal vibrations [14]. The C-C stretching mode of the ethyl group appears as a prominent band around 1050 cm⁻¹, while the C-Cα stretching mode occurs near 1100 cm⁻¹ [14]. These vibrations are highly sensitive to molecular conformation and crystal packing effects [14].

The low-frequency region below 600 cm⁻¹ contains lattice vibrations and intermolecular modes that are characteristic of the specific crystal polymorph [14]. These bands provide direct information about the crystal structure and can be used to distinguish between different polymorphic forms [14]. The lattice vibrations are particularly sensitive to hydrogen bonding networks and can serve as markers for phase transitions [14].

Polarized Raman spectroscopy studies have revealed the orientational preferences of molecules within the crystal structure [15]. The depolarization ratios of key vibrational bands provide information about the symmetry of the vibrations and the molecular orientation relative to the crystal axes [15]. This information is crucial for understanding the relationship between molecular structure and crystal packing [15].

Surface-enhanced Raman spectroscopy experiments on related amino acids have demonstrated significant enhancement factors that enable detection at very low concentrations [15]. These studies suggest potential applications for trace analysis of D-2-aminobutyric acid in biological systems [15].

Nuclear Magnetic Resonance

Chiral Discrimination via Hyperpolarized Nuclear Magnetic Resonance

Recent advances in hyperpolarized nuclear magnetic resonance spectroscopy have opened new avenues for chiral discrimination and detection of D-2-aminobutyric acid at submicromolar concentrations [17] [18] [19]. The combination of non-hydrogenative parahydrogen-induced hyperpolarization with chiral metal catalysts enables direct differentiation of D- and L-α-amino acid enantiomers without requiring prior chemical derivatization or chiral separation [17].

The hyperpolarization approach utilizes a chiral iridium-heterocyclic carbene catalyst that forms diastereomeric complexes with amino acid enantiomers [17] [18]. D-2-aminobutyric acid associates with the catalyst through bidentate coordination involving both the amino and carboxyl groups, creating a stable complex that exhibits distinct nuclear magnetic resonance signatures for each enantiomer [17]. The formation of these complexes produces characteristic hydride resonances that serve as indirect probes for amino acid detection [17].

Parahydrogen-induced polarization achieves signal enhancements up to 1000-fold compared to thermal equilibrium, enabling detection limits in the submicromolar range [17] [20] [18]. For D-2-aminobutyric acid, this sensitivity enhancement is particularly valuable given the typically low concentrations encountered in biological samples [17]. The hyperpolarization process involves bubbling parahydrogen through solutions containing the chiral catalyst and amino acid substrate, resulting in continuous sample repolarization that permits multiscan spectral acquisition [17] [20].

The chiral discrimination mechanism relies on the different binding affinities and electronic environments experienced by D- and L-enantiomers when coordinated to the chiral catalyst [17] [21]. These differences manifest as distinct chemical shifts in the hydride region of the nuclear magnetic resonance spectrum, typically appearing below -20 ppm where interference from other resonances is minimal [17]. The method can be applied directly to complex biological matrices such as biofluids and food extracts without requiring sample purification or pre-treatment [17].

Enantiospecific effects in nuclear magnetic resonance coupling constants have recently been discovered, arising from chirality-induced spin selectivity in the presence of spin-orbit coupling [21]. These effects provide an additional mechanism for chiral discrimination that operates even in the absence of external chiral agents [21]. For D-2-aminobutyric acid and other α-amino acids, density functional theory calculations confirm measurable differences in J-coupling values between enantiomers, offering a fundamental basis for chiral recognition [21].

Two-Dimensional Correlation Spectroscopy

Two-dimensional nuclear magnetic resonance spectroscopy provides enhanced resolution and structural information for D-2-aminobutyric acid through correlation of nuclear spins across multiple frequency dimensions [22] [23] [24] [25]. The application of heteronuclear single quantum coherence and total correlation spectroscopy enables comprehensive assignment of all nuclear magnetic resonance signals and determination of molecular connectivity patterns [23].

¹³C-¹H heteronuclear single quantum coherence spectroscopy reveals direct correlations between carbon and directly attached hydrogen nuclei in D-2-aminobutyric acid [23]. The spectrum displays characteristic cross-peaks for the α-carbon at δ 59.8 ppm correlating with the α-proton at δ 3.73 ppm, the β-carbon at δ 25.1 ppm correlating with β-protons at δ 1.89 ppm, and the methyl carbon at δ 10.3 ppm correlating with methyl protons at δ 0.98 ppm [26] [23]. These correlations provide unambiguous assignments and confirm the molecular structure [23].

Total correlation spectroscopy experiments establish connectivity relationships between all protons within the same spin system [23] [24]. For D-2-aminobutyric acid, the total correlation spectroscopy spectrum shows correlations connecting the α-proton through the β-protons to the terminal methyl group, establishing the complete ethyl side chain connectivity [23]. These correlations are essential for distinguishing D-2-aminobutyric acid from other amino acids with similar chemical shift patterns [23].

Heteronuclear single quantum coherence-total correlation spectroscopy combines the benefits of both techniques, providing carbon-detected correlation patterns that extend through multiple bond pathways [23]. This experiment is particularly valuable for complex mixture analysis where overlapping proton resonances complicate spectral interpretation [23] [24]. In metabolomics studies, this approach has enabled identification of D-2-aminobutyric acid in human serum samples where conventional one-dimensional spectroscopy failed due to signal overlap [23].

The application of ultrafast two-dimensional nuclear magnetic resonance techniques to hyperpolarized samples represents a promising development for real-time analysis [20]. These methods can acquire complete two-dimensional spectra in single scans, making them compatible with the short-lived hyperpolarization of dissolution dynamic nuclear polarization experiments [20]. For D-2-aminobutyric acid, this capability enables structural characterization and quantification in time-sensitive biological applications [20].

Selective two-dimensional nuclear magnetic resonance approaches have been developed specifically for analysis of minor components in complex mixtures [24]. F₂-selective experiments overcome limitations of conventional F₁-selective methods by providing enhanced sensitivity for trace amino acids [24]. These techniques show particular promise for detecting D-2-aminobutyric acid in food products and biological samples where it occurs at naturally low concentrations [24].

Physical Description

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant